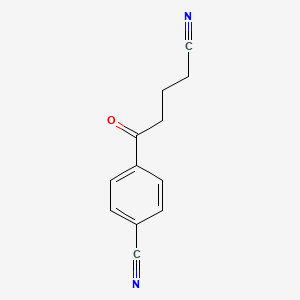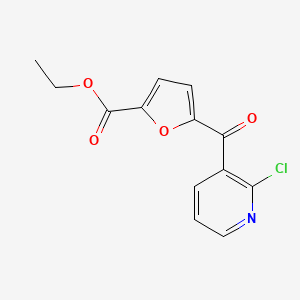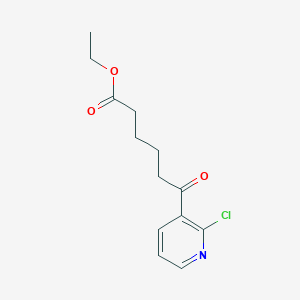
5-(4-Cyanophenyl)-5-oxovaleronitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of 4-Cyanophenylacetic acid as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 4-Cyanophenylacetic acid can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines . Another study showed that ketoreductases from different sources were screened for reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “5-Chlorovaleric acid, 4-cyanophenyl ester” has a molecular weight of 237.68 g/mol, XLogP3-AA of 2.6, and a topological polar surface area of 50.1 Ų .Scientific Research Applications
Medicine
5-(4-Cyanophenyl)-5-oxovaleronitrile shows potential in the medical field, particularly in the synthesis of chiral pharmaceutical intermediates. Ketoreductase-assisted synthesis can produce chiral selective compounds like tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, which are crucial in the development of antidepressants such as Citalopram and Escitalopram oxalate .
Environmental Science
In environmental science, this compound could be utilized within porphyrin metal-organic frameworks (MOFs) for sensing applications. These frameworks are designed to detect a variety of environmental targets, including metal ions, anions, explosives, biomolecules, pH, and toxins, with high sensitivity and specificity .
Materials Science
The compound’s derivatives can be integrated into MOFs, which are used in materials science for their high surface area and porosity. These properties make them suitable for applications like gas storage, energy storage, and catalysis .
Analytical Chemistry
5-(4-Cyanophenyl)-5-oxovaleronitrile derivatives have been reported to exhibit mechano-chromic and mechano-enhanced electrogenerated chemiluminescence (ECL). This property is valuable in analytical chemistry for developing sensitive bi-functional mechanical force reporters .
Biochemistry
In biochemistry, the compound is used for ketoreductase-assisted synthesis of chiral selective molecules. These molecules are important for creating pharmaceutical entities that act as preliminary ingredients in drug synthesis .
Pharmaceuticals
The compound is instrumental in the pharmaceutical industry for the production of chiral alcohols, which are key intermediates in drug synthesis. Biocatalytic methods, such as ketone reduction, are employed to produce these alcohols with high enantiomeric excess .
Industrial Processes
5-(4-Cyanophenyl)-5-oxovaleronitrile is involved in biocatalytic processes for producing chiral alcohols, which are essential in various industrial applications. These processes are favored due to their high volumetric productivity and the absence of side reactions .
Agriculture
Compounds derived from 5-(4-Cyanophenyl)-5-oxovaleronitrile can be used in agriculture as plant protection agents. They exhibit activities such as herbicidal, insecticidal, and fungicidal, which are crucial for protecting crops from pests and diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-cyanobutanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-8-2-1-3-12(15)11-6-4-10(9-14)5-7-11/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODAPABTZAYCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642226 | |
| Record name | 4-(4-Cyanobutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyanophenyl)-5-oxovaleronitrile | |
CAS RN |
898767-48-1 | |
| Record name | 4-Cyano-δ-oxobenzenepentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Cyanobutanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















